triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide

Description

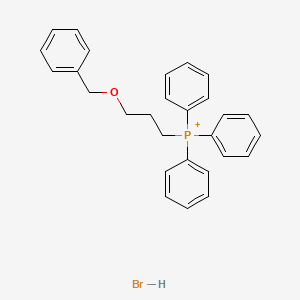

Triphenyl(3-phenylmethoxypropyl)phosphanium hydrobromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylmethoxypropyl substituent, with a bromide counterion . The 3-phenylmethoxypropyl chain introduces both aromatic (phenyl) and ether (methoxy) functionalities, distinguishing it from simpler alkyl or aryl phosphonium salts.

Properties

Molecular Formula |

C28H29BrOP+ |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1; |

InChI Key |

DWYCJWXMZGVGJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-phenylmethoxypropyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding phosphine oxide.

Reduction: It can be reduced back to the phosphine.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild conditions.

Major Products

The major products formed from these reactions include the corresponding phosphine oxide, reduced phosphine, and substituted phosphonium salts .

Scientific Research Applications

Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Alkyl Chain-Substituted Triphenylphosphonium Bromides

Phosphonium salts with linear alkyl chains are widely studied for their structure-dependent physicochemical and biological activities.

Key Differences :

- Longer alkyl chains (e.g., C12) improve lipid solubility and mitochondrial targeting in biological systems .

- The 3-phenylmethoxypropyl group in the target compound introduces steric hindrance and polarizability, likely altering solubility and reactivity compared to linear alkyl analogs .

Aromatic and Functionalized Triphenylphosphonium Bromides

Substituents with aromatic or functional groups significantly modulate chemical behavior:

Key Differences :

- The methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar aryl substituents (e.g., benzyl) .

- Propargyl derivatives (e.g., 3-phenylprop-1-ynyl) exhibit unique reactivity with nucleophiles due to alkyne functionality, whereas the methoxypropyl group may favor ether-specific interactions .

Brominated Alkyl Triphenylphosphonium Bromides

Bromine substituents can influence reactivity and intermolecular interactions:

Key Differences :

- The 3-phenylmethoxypropyl group lacks the nucleophilic bromine or amine found in these analogs, limiting its utility in cross-coupling reactions but increasing stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.